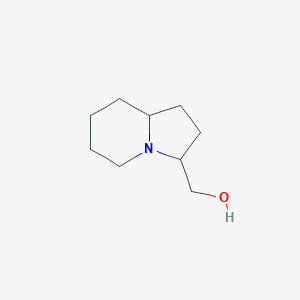
(octahydroindolizin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Octahydroindolizin-3-yl)methanol: is a chemical compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol This compound is characterized by its indolizine core structure, which is fully saturated, making it an octahydro derivative
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (octahydroindolizin-3-yl)methanol typically involves the reduction of indolizine derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure complete saturation of the indolizine ring. The subsequent functionalization to introduce the hydroxymethyl group can be achieved through optimized reaction conditions to maximize yield and purity .
化学反应分析
Types of Reactions:
Oxidation: (Octahydroindolizin-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form fully saturated alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the hydroxymethyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Serves as a building block for the development of novel pharmaceuticals .
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties .
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties .
Industry:
作用机制
The mechanism of action of (octahydroindolizin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its functionalization. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity and reactivity .
相似化合物的比较
Indolizine: The parent compound, which is less saturated and lacks the hydroxymethyl group.
Octahydroindolizine: A fully saturated indolizine without the hydroxymethyl group.
(Octahydroindolizin-3-yl)amine: Similar structure with an amine group instead of a hydroxymethyl group.
Uniqueness:
生物活性
(octahydroindolizin-3-yl)methanol, also known as [(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol, is a compound that has garnered attention for its potential biological activities and interactions with various biomolecules. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the indole family, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The presence of the hydroxymethyl group (-CH2OH) enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
1. Neuroprotective Effects
Recent studies have indicated that derivatives of indole compounds, including those related to this compound, exhibit neuroprotective properties. For instance, a study on an indole derivative showed that it inhibited glutamate release in rat cerebrocortical nerve terminals. This inhibition was linked to reduced exocytosis and modulation of calcium influx through P/Q-type calcium channels, suggesting a potential mechanism for neuroprotection in conditions such as neurodegeneration .
3. Antioxidant Properties
Antioxidant activity is another area where indole derivatives have shown promise. The antioxidant capacity of various indole compounds has been evaluated using methods such as DPPH and FRAP assays, indicating their ability to scavenge free radicals and reduce oxidative stress . The presence of hydroxymethyl groups in compounds like this compound may enhance these properties.
The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:
- Calcium Channel Modulation : As noted in neuroprotective studies, the compound may modulate calcium channel activity, influencing neurotransmitter release and neuronal excitability.
- Antibacterial Action : Indole derivatives often disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to cell death.
Case Studies
- Neuroprotection : A study on an indole derivative similar to this compound demonstrated significant inhibition of glutamate release in synaptosomes, providing insights into its potential therapeutic applications for neurodegenerative diseases .
- Antimicrobial Efficacy : Another investigation highlighted the antibacterial properties of indole derivatives against various pathogens, emphasizing their potential role in developing new antibiotics .
属性
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizin-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-7-9-5-4-8-3-1-2-6-10(8)9/h8-9,11H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFRAKXZOPXIOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














